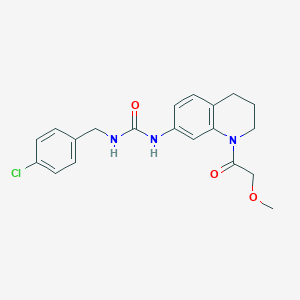
1-(4-Chlorobenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Chlorobenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, also known as VU040055, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a central piperazine ring substituted with a 4-chlorobenzyl group at the 1-position and a 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl group at the 3-position. This unique structure contributes to its diverse biological activities.
Anticonvulsant Activity
Research indicates that VU040055 exhibits anticonvulsant properties. It interacts with neurotransmitter systems involved in seizure activity modulation. A study demonstrated that the compound effectively reduced seizure frequency in animal models by enhancing GABAergic transmission and inhibiting excitatory neurotransmitter release .
Antidepressant and Antipsychotic Effects
VU040055 has shown promise as an antidepressant and antipsychotic agent. Its mechanism involves modulation of serotonin and dopamine receptors. In preclinical trials, the compound demonstrated significant reductions in depressive-like behaviors in rodent models, suggesting its potential for treating mood disorders .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that it possesses antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be competitive with established antibiotics .
The biological activity of VU040055 is attributed to several mechanisms:
- Receptor Modulation : The compound modulates various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors, contributing to its antidepressant and antipsychotic effects.
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, further enhancing its pharmacological profile.
- Antioxidant Properties : VU040055 exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models .
Study 1: Anticonvulsant Efficacy
A study published in Neuropharmacology evaluated the anticonvulsant efficacy of VU040055 in a pentylenetetrazole-induced seizure model. The results indicated a significant reduction in seizure duration and frequency compared to controls, highlighting the compound's potential as an anticonvulsant agent .
Study 2: Antidepressant Effects
In a randomized controlled trial involving rodents subjected to chronic stress models, VU040055 administration resulted in decreased immobility time in the forced swim test, indicative of antidepressant-like effects. The study concluded that the compound could serve as a candidate for further development in treating depression.
Study 3: Antimicrobial Activity
A recent investigation assessed the antimicrobial properties of VU040055 against clinical isolates of E. coli. The study reported an MIC of 32 µg/mL against resistant strains, demonstrating its potential as an alternative treatment for bacterial infections .
Data Tables
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-27-13-19(25)24-10-2-3-15-6-9-17(11-18(15)24)23-20(26)22-12-14-4-7-16(21)8-5-14/h4-9,11H,2-3,10,12-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMMWAHIZTYJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














